
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the family of quinazolinones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Antifungal Activity
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a derivative of quinazolinone, has been studied for its antifungal properties. Specifically, derivatives of this compound have shown significant inhibitory effects on the growth of various fungi, including Fusarium oxysporum. The antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to malformation of the hypha and condensation of its endosome, which ultimately inhibits spore germination and fungal growth. This suggests potential applications in developing antifungal agents for agricultural or pharmaceutical use (Xu et al., 2007).
Interaction with Human Serum Albumin
Research into the interactions between derivatives of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and human serum albumin (HSA) has revealed insights into the binding mechanisms and conformational changes induced in HSA. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound. The findings indicate that the fluorine substitution enhances the affinity of the compound for HSA, which could influence its distribution and efficacy as a therapeutic agent (Wang et al., 2016).
Antibacterial and Antifungal Properties
The synthesis of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, related to 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae and a broad spectrum of fungicidal activities, suggesting their potential as antimicrobial agents for crop protection (Shi et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-fluorobenzoic acid", "thiourea", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-fluorobenzoic acid in the presence of sodium hydroxide and thiourea to form 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Oxidation of 6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one with hydrogen peroxide to form 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the final product." ] } | |
CAS番号 |
422526-86-1 |
製品名 |
6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
分子式 |
C15H10F2N2OS |
分子量 |
304.31 |
IUPAC名 |
6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChIキー |
DRISYQTXVYLNAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



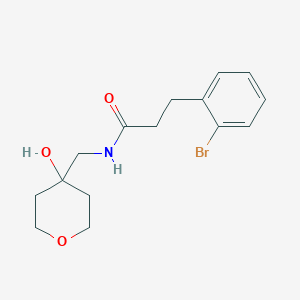
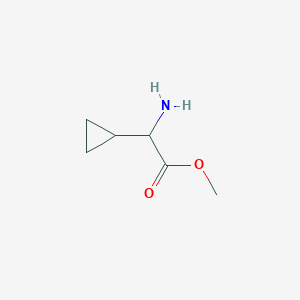
![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)
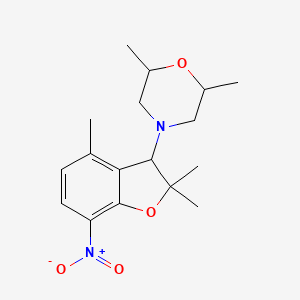
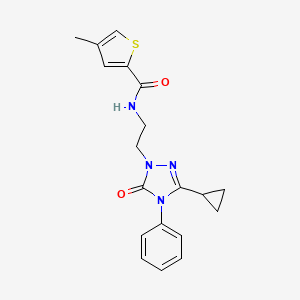
![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

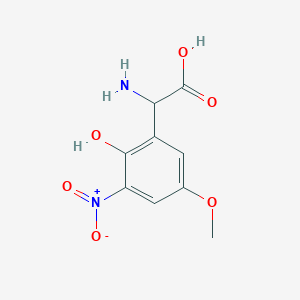
![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)